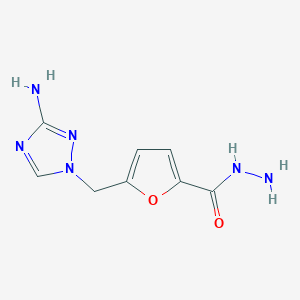
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a triazole ring, and a carbohydrazide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide typically involves multiple steps, starting with the preparation of the furan ring and the triazole ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is often prepared via cyclocondensation reactions involving hydrazine derivatives and nitriles or other suitable precursors.
Once the furan and triazole rings are prepared, they are linked together through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Uniqueness
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide is unique due to the presence of both furan and triazole rings in its structure, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these rings with the carbohydrazide group allows for a wide range of chemical modifications and functionalizations, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H10N6O2 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
5-[(3-amino-1,2,4-triazol-1-yl)methyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C8H10N6O2/c9-8-11-4-14(13-8)3-5-1-2-6(16-5)7(15)12-10/h1-2,4H,3,10H2,(H2,9,13)(H,12,15) |
Clé InChI |
CZTVBPFHHYOEPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C(=O)NN)CN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


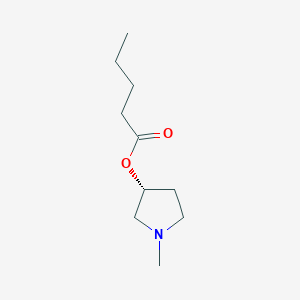
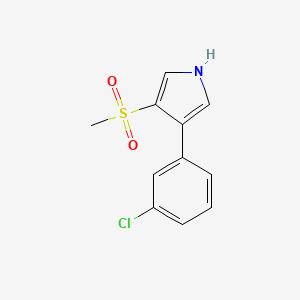

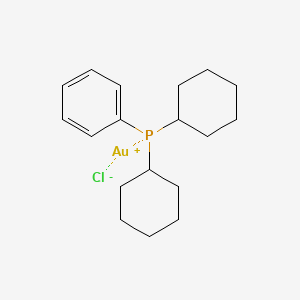

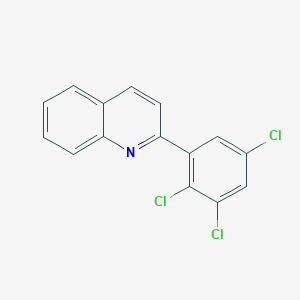
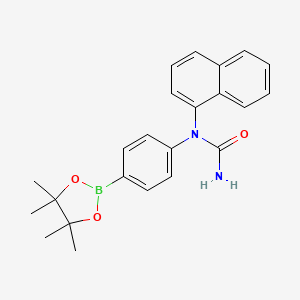
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
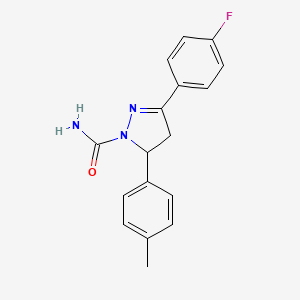
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
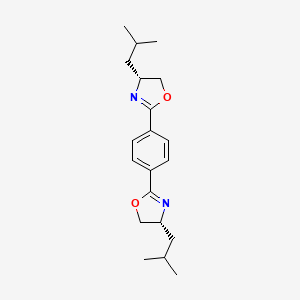
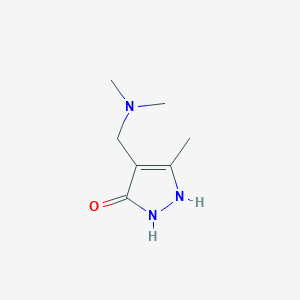
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
